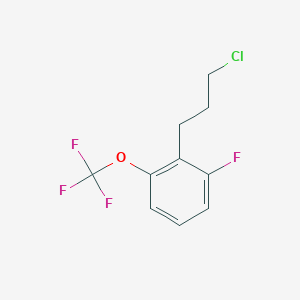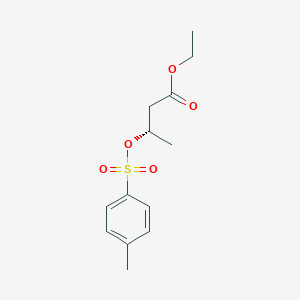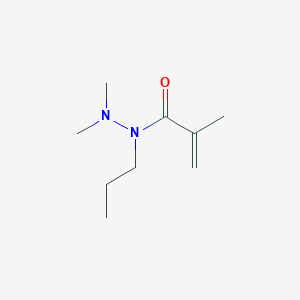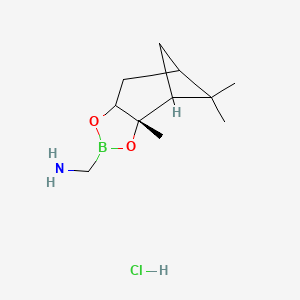
BoroGly-(+)-Pinanediol-hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BoroGly-(+)-Pinanediol-hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of pinanediol, a bicyclic diol, and is often used in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BoroGly-(+)-Pinanediol-hydrochloride typically involves the reaction of pinanediol with boronic acid derivatives under specific conditions. The process often includes the use of catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Analyse Des Réactions Chimiques
Types of Reactions
BoroGly-(+)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and conditions. For example, oxidation may yield boronic acid derivatives, while reduction can produce simpler alcohols or hydrocarbons.
Applications De Recherche Scientifique
BoroGly-(+)-Pinanediol-hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and stereoselective reactions.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound finds applications in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of BoroGly-(+)-Pinanediol-hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic processes, which can lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to BoroGly-(+)-Pinanediol-hydrochloride include other boronic acid derivatives and pinanediol-based compounds. Examples include:
- Pinanediol boronate esters
- Boronic acid pinanediol complexes
- Other boron-containing organic compounds
Uniqueness
This compound is unique due to its specific structure, which combines the properties of boronic acids and pinanediol. This combination allows for unique reactivity and selectivity in chemical reactions, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C11H21BClNO2 |
|---|---|
Poids moléculaire |
245.55 g/mol |
Nom IUPAC |
[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H20BNO2.ClH/c1-10(2)7-4-8(10)11(3)9(5-7)14-12(6-13)15-11;/h7-9H,4-6,13H2,1-3H3;1H/t7?,8?,9?,11-;/m0./s1 |
Clé InChI |
QVHSDFPCIBKPRC-COWNVRRKSA-N |
SMILES isomérique |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)CN.Cl |
SMILES canonique |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


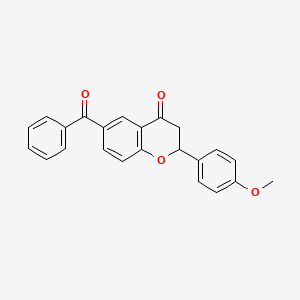
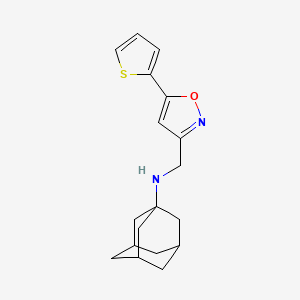
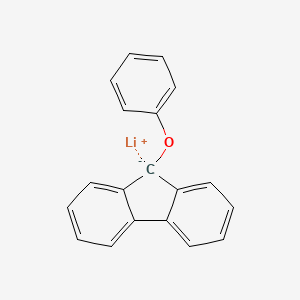

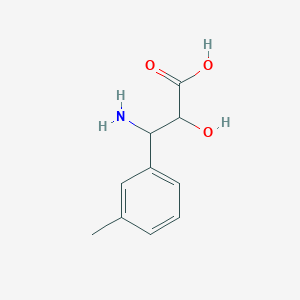
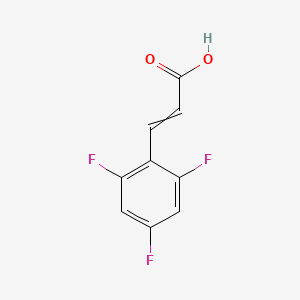
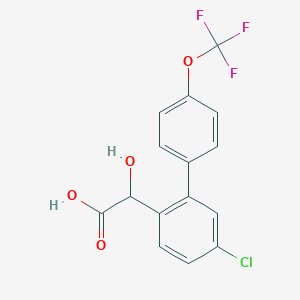
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
